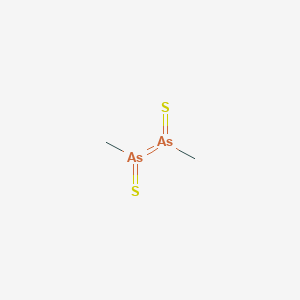
Arsine sulfide, dimethyldi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine sulfide, dimethyldi- is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arsine sulfide, dimethyldi- typically involves the reaction of dimethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)2AsH+S→(CH3)2AsS
Industrial Production Methods: Industrial production of arsine sulfide, dimethyldi- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Arsine sulfide, dimethyldi- can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing products.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products include dimethylarsinic acid and other oxidized arsenic compounds.
Reduction: Reduced products may include dimethylarsine and other arsenic hydrides.
Substitution: Substituted products depend on the specific reagents used, such as dimethylarsine halides.
Aplicaciones Científicas De Investigación
Arsine sulfide, dimethyldi- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the semiconductor industry for the production of advanced materials and in the development of sensors for arsenic detection.
Mecanismo De Acción
The mechanism of action of arsine sulfide, dimethyldi- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Dimethylarsine (As(CH₃)₂H): A related compound with similar structural features but different reactivity.
Arsenic Trioxide (As₂O₃): An oxidized form of arsenic with distinct chemical behavior and uses.
Uniqueness: Arsine sulfide, dimethyldi- is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
13367-92-5 |
|---|---|
Fórmula molecular |
C2H6As2S2 |
Peso molecular |
244.05 g/mol |
Nombre IUPAC |
(E)-methyl-[methyl(sulfanylidene)-λ5-arsanylidene]-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C2H6As2S2/c1-3(5)4(2)6/h1-2H3 |
Clave InChI |
YWUWXRNXJPVSGP-UHFFFAOYSA-N |
SMILES isomérico |
C/[As](=S)=[As](=S)/C |
SMILES canónico |
C[As](=S)=[As](=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


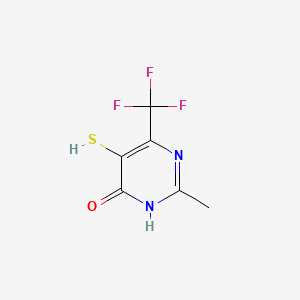
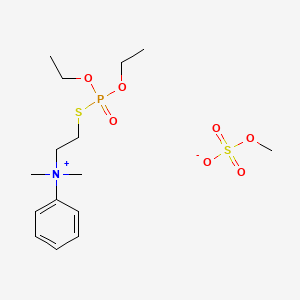
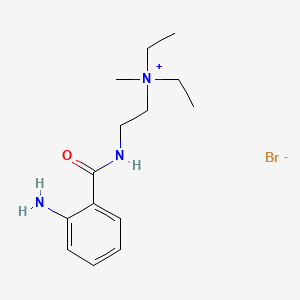
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
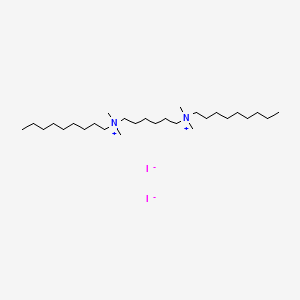
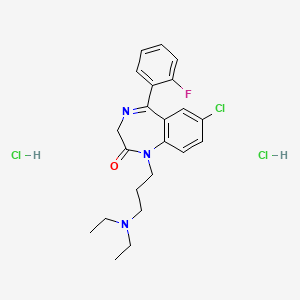
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
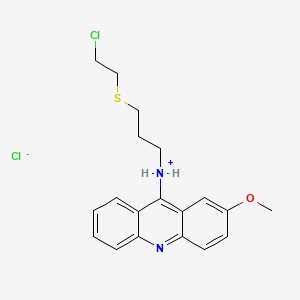
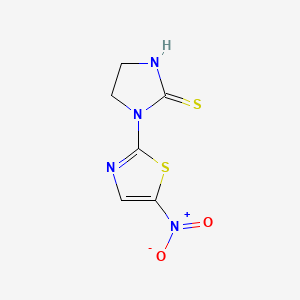
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)


![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
